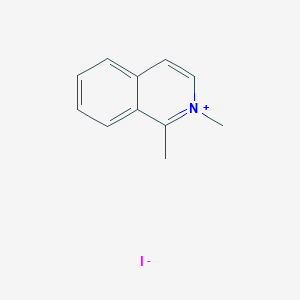

1,2-Dimethylisoquinolin-2-ium iodide

Descripción general

Descripción

1,2-Dimethylisoquinolin-2-ium iodide is a chemical compound with the molecular formula C₁₁H₁₂IN . It falls within the class of isoquinolinium salts . The compound consists of an isoquinoline ring system with two methyl groups at positions 1 and 2, and an iodide ion as a counterion .

Synthesis Analysis

The synthesis of 1,2-Dimethylisoquinolin-2-ium iodide involves several methods. One common approach is the N-alkylation of isoquinoline using an appropriate alkylating agent (such as methyl iodide) under suitable conditions. The reaction typically occurs in a solvent like acetonitrile or dimethyl sulfoxide (DMSO) .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Alkylation Methods

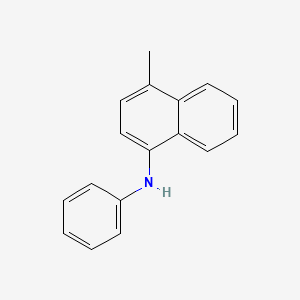

Chen and Bradsher (1973) explored the alkylation and acylation of isoquinolinium iodides, including 2,3-dimethylisoquinolinium iodide, at the 4-position in alkaline aqueous acetone, potentially using 1-acetonyl-2,3-dimethyl-1,2-dihydroisoquinoline as an intermediate. This method could be applied to the modification of similar structures (Chen & Bradsher, 1973).

Spectral Properties and Solvatochromism

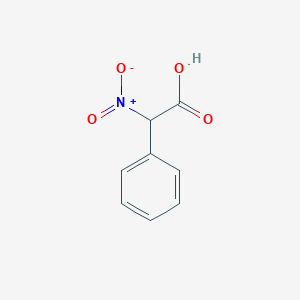

Sahoo, Bhattacharya, and Chakravorti (2011) studied the photophysics of 2-[4-(dimethylamino) styryl]-1-methylquinolinium iodide (DASQMI), showing strong solvent-polarity-dependent characteristics and negative solvatochromism in water. These findings have implications for understanding the behavior of similar compounds in various solvents (Sahoo, Bhattacharya, & Chakravorti, 2011).

Crystal Structure Analysis

Kazheva et al. (2007) synthesized and analyzed quinolinium derivatives, including 1-ethyl-2,4-dimethylquinolinium triiodide, through X-ray diffraction analysis. This research contributes to the understanding of the molecular and crystal structures of quinolinium iodides and their interactions (Kazheva et al., 2007).

Molecular Structure in Solution

Barczyński et al. (2006) investigated 8-Hydroxy-1-methylquinolinium iodide hydrate's molecular structure in both crystal and solution states, providing insights into the behavior of quinolinium iodides in different environments (Barczyński et al., 2006).

Application in Sensor Technology

Vijay, Nandi, and Samant (2016) synthesized a cyanine dye using a dihydroquinoline base for selective detection of Fe3+ ions. The research highlights the potential use of quinolinium iodides in developing sensors for specific ions (Vijay, Nandi, & Samant, 2016).

Molecular Synthesis and Stability

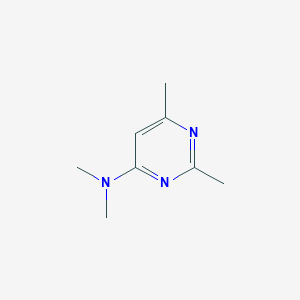

The reaction of quinazolines with methyl iodide was studied by Gromachevskaya et al. (2018), focusing on the formation of 1,3-dimethyl-4,4-diphenyl-1,4-dihydroquinazolin-3-ium iodides, a process relevant to the synthesis of quinolinium-based compounds (Gromachevskaya et al., 2018).

Synthesis of Quinolinium Salts

Deligeorgiev, Kurutos, and Gadjev (2015) reported a "one-pot" synthetic approach to quinolinium salts, including 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide, demonstrating a method for obtaining high purity quinolinium salts (Deligeorgiev, Kurutos, & Gadjev, 2015).

Propiedades

IUPAC Name |

1,2-dimethylisoquinolin-2-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-11-6-4-3-5-10(11)7-8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFWLHHOAKCHDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC2=CC=CC=C12)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966170 | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylisoquinolin-2-ium iodide | |

CAS RN |

51843-14-2 | |

| Record name | NSC54305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)

![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)

![[(4-Iodophenyl)methyl]hydrazine](/img/structure/B3269906.png)